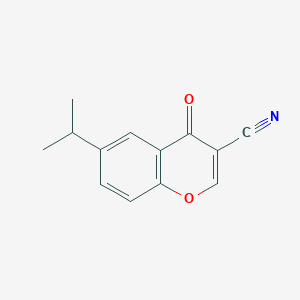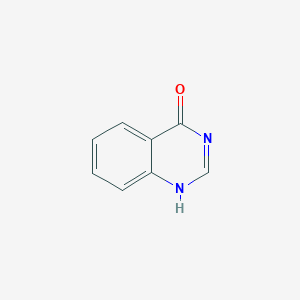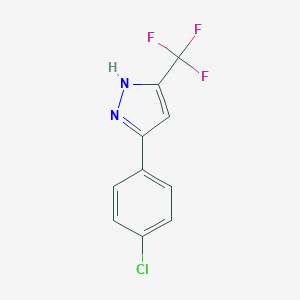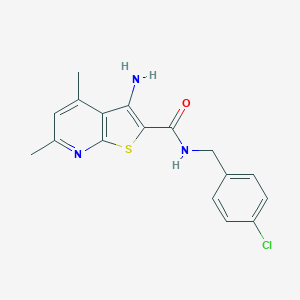
VU 10010
説明
VU 10010は、M4ムスカリン性アセチルコリン受容体の高選択的アロステリックポテンシェーターです。 この化合物は、M4ムスカリン性アセチルコリン受容体に対するアセチルコリンの親和性を有意に高めることが示されており、それにより受容体のGタンパク質への結合が強化されます .
科学的研究の応用
VU 10010 has several scientific research applications, particularly in the fields of neuroscience and pharmacology. It is used to study the role of the M4 muscarinic acetylcholine receptor in various physiological and pathological processes. This compound has shown potential in modulating neurotransmission, which could have implications for the treatment of neurological disorders such as schizophrenia and Alzheimer’s disease .
作用機序
VU 10010は、M4ムスカリン性アセチルコリン受容体のアロステリック部位に結合することで効果を発揮します。この結合は、受容体のアセチルコリンに対する親和性を高め、Gタンパク質への結合を強化します。 受容体-リガンド相互作用の強化により、シグナル伝達と神経伝達の調節が改善されます .
生化学分析
Biochemical Properties
VU 10010 interacts with M4 acetylcholine receptors, acting as an allosteric potentiator . This means that it binds to an allosteric site on the receptor, increasing the receptor’s affinity for acetylcholine and enhancing its coupling to G-proteins .
Cellular Effects
The interaction of this compound with M4 acetylcholine receptors has significant effects on cellular processes. By enhancing the activity of these receptors, this compound can influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with M4 acetylcholine receptors. It binds to an allosteric site on the receptor, which increases the receptor’s affinity for acetylcholine and enhances its coupling to G-proteins .
準備方法
合成経路と反応条件: VU 10010の合成は、コア構造の調製から始まり、続いて様々な官能基の導入が行われる複数段階のプロセスを伴います。正確な合成経路と反応条件は、機密情報であり、公表されていません。 一般的に、有機溶媒、触媒、および制御された反応環境を使用して、高収率と高純度を確保します .
工業的生産方法: this compoundの工業的生産には、おそらくラボでの合成プロセスをスケールアップすることが含まれます。これには、反応条件の最適化、工業グレードの溶媒と試薬の使用、大型反応器の使用などが含まれます。 このプロセスには、最終製品の一貫性と純度を確保するための厳格な品質管理対策も含まれます .
化学反応の分析
反応の種類: VU 10010は、主にM4ムスカリン性アセチルコリン受容体とアロステリックポテンシェーション反応を起こします。 他のムスカリン性アセチルコリン受容体サブタイプでは有意な活性は示していません .
一般的な試薬と条件: this compoundの合成や反応に使用される一般的な試薬には、ジメチルスルホキシドなどの有機溶媒、触媒、様々な官能基特異的試薬などがあります。 反応は、通常、最適な結果を得るために、制御された温度と圧力の条件下で行われます .
生成される主な生成物: This compoundとM4ムスカリン性アセチルコリン受容体の反応から生成される主な生成物は、アセチルコリンに対する親和性が高く、Gタンパク質への結合が改善された、強化された受容体-リガンド複合体です .
科学研究への応用
This compoundは、特に神経科学と薬理学の分野において、いくつかの科学研究への応用があります。これは、様々な生理学的および病理学的プロセスにおけるM4ムスカリン性アセチルコリン受容体の役割を研究するために使用されます。 この化合物は、神経伝達を調節する可能性を示しており、統合失調症やアルツハイマー病などの神経疾患の治療に影響を与える可能性があります .
類似化合物との比較
類似化合物:
- VU 0152100
- チキジウム
- L-ヒヨスチアミン
- YM17E
独自性: VU 10010は、M4ムスカリン性アセチルコリン受容体のアロステリックポテンシェーターとして、その高い選択性と効力において独特です。 他の類似化合物とは異なり、this compoundは、他のムスカリン性アセチルコリン受容体サブタイプでは有意な活性は示していません。これは、様々な生理学的および病理学的プロセスにおけるM4受容体の特定の役割を研究するための貴重なツールとなります .
特性
IUPAC Name |
3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-9-7-10(2)21-17-13(9)14(19)15(23-17)16(22)20-8-11-3-5-12(18)6-4-11/h3-7H,8,19H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRULFHDSFKYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351931 | |
| Record name | 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633283-39-3 | |
| Record name | 3-Azanyl-N-((4-chlorophenyl)methyl)-4,6-dimethyl-thieno(2,3-b)pyridine-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633283393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 633283-39-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AZANYL-N-((4-CHLOROPHENYL)METHYL)-4,6-DIMETHYL-THIENO(2,3-B)PYRIDINE-2-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GR9YM9MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of VU10010?
A: VU10010 is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). This means that it binds to an allosteric site on the receptor, distinct from the orthosteric site where acetylcholine binds. This binding enhances the receptor's affinity for acetylcholine and increases its coupling to G proteins, leading to amplified downstream signaling. [, , ]
Q2: What are the physiological effects of VU10010 in the hippocampus?
A: In the hippocampus, VU10010 selectively enhances the inhibitory effects of carbachol (a cholinergic agonist) on excitatory synaptic transmission. [, , ] This effect is absent in M4 knockout mice, confirming the selectivity of VU10010 for the M4 receptor subtype. []
Q3: Are there any other known effects of VU10010 on the muscarinic acetylcholine system?
A: In radioligand binding assays using rat brain membranes, VU10010 potentiated the acetylcholine-induced stimulation of [(35)S]GTPγS binding, a measure of G protein activation. [] This effect was observed in various brain regions, including the cortex, hippocampus, and striatum, further confirming the compound's ability to modulate M4 receptor activity. []
- An allosteric potentiator suggests a role for M4 muscarinic acetylcholine receptor (mAChR) in modulating excitatory hippocampal synaptic transmission.
- An allosteric potentiator of M4 mAChR modulates hippocampal synaptic transmission.
- Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats.
- Functional activation of G-proteins coupled with muscarinic acetylcholine receptors in rat brain membranes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


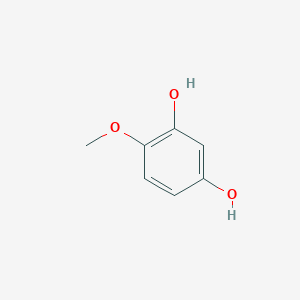

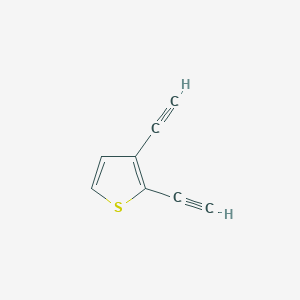

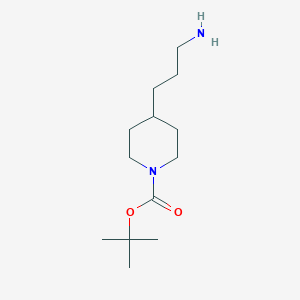
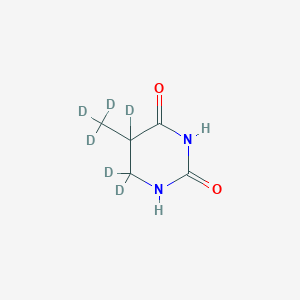
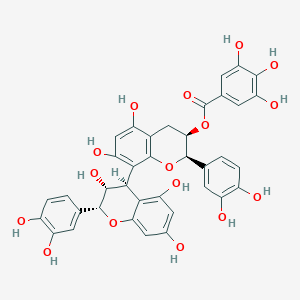
![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)

